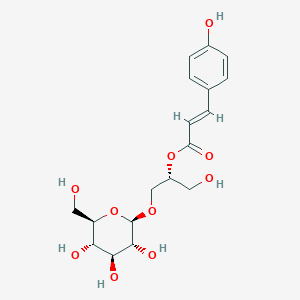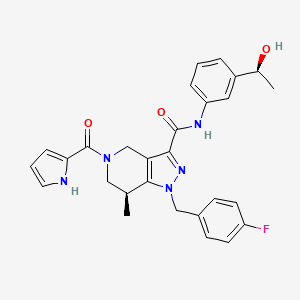![molecular formula C23H19Cl2FN6O2 B10855166 2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)
2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRTX-1719 (hydrochloride) is a novel small-molecule inhibitor targeting Protein Arginine Methyltransferase 5 (PRMT5). This enzyme is crucial for adding symmetric dimethylarginine posttranslational modifications to various cellular proteins involved in essential functions like RNA splicing, transcription, and translation . MRTX-1719 exploits synthetic lethality in cancers with homozygous deletion of the methylthioadenosine phosphorylase gene, offering tumor regression potential with reduced toxicities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MRTX-1719 involves a fragment-based approach using surface plasmon resonance complemented with structural insights from X-ray crystallography . The lead series was optimized to identify MRTX-1719, a potent inhibitor of PRMT5 activity with favorable drug-like characteristics and human predicted oral pharmacokinetic properties . The hydrochloride form of MRTX-1719 is prepared by heating the samples in 2 M hydrochloric acid in methanol .
Industrial Production Methods: The industrial production of MRTX-1719 involves the atroposelective dynamic kinetic resolution, which enhances synthesis efficiency and sustainability, providing a high-yielding protocol for resolving atropisomers .
Chemical Reactions Analysis
Types of Reactions: MRTX-1719 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
MRTX-1719 has significant scientific research applications, particularly in the field of cancer treatment. It selectively inhibits PRMT5 activity in cells with homozygous deletion of the methylthioadenosine phosphorylase gene, inducing synthetic lethality . This makes it a promising therapeutic approach for various types of cancers, including non-small cell lung cancer, mesothelioma, and pancreatic cancer . Additionally, MRTX-1719 is undergoing Phase I/II clinical evaluation for patients with methylthioadenosine phosphorylase-deficient cancers .
Mechanism of Action
MRTX-1719 exerts its effects by selectively inhibiting the PRMT5-MTA complex, which is crucial for adding symmetric dimethylarginine posttranslational modifications to various cellular proteins . The loss of the methylthioadenosine phosphorylase gene leads to the accumulation of methylthioadenosine in cancer cells, which competes with PRMT5’s co-factor S-adenosyl methionine for binding and forms the PRMT5-MTA complex . This selective inhibition induces synthetic lethality in methylthioadenosine phosphorylase-deficient cancer cells .
Comparison with Similar Compounds
MRTX-1719 is unique in its ability to selectively inhibit the PRMT5-MTA complex in methylthioadenosine phosphorylase-deficient cells, offering greater selectivity and efficacy compared to previous PRMT5 inhibitors . Similar compounds include:
GSK3326595: Another PRMT5 inhibitor, but with less selectivity for the PRMT5-MTA complex.
JNJ-64619178: A PRMT5 inhibitor with a different binding mode and less selectivity for methylthioadenosine phosphorylase-deficient cells.
MRTX-1719’s differentiated binding mode and selective inhibition make it a promising therapeutic approach for methylthioadenosine phosphorylase-deficient cancers .
Properties
Molecular Formula |
C23H19Cl2FN6O2 |
|---|---|
Molecular Weight |
501.3 g/mol |
IUPAC Name |
2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C23H18ClFN6O2.ClH/c1-31-22(20-15(8-26)19(33-12-3-4-12)7-17(24)21(20)25)16(10-28-31)11-2-5-13-14(6-11)18(9-27)29-30-23(13)32;/h2,5-7,10,12H,3-4,9,27H2,1H3,(H,30,32);1H |
InChI Key |
DZPMMIVKBCBPMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C(=CC(=C4F)Cl)OC5CC5)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B10855083.png)

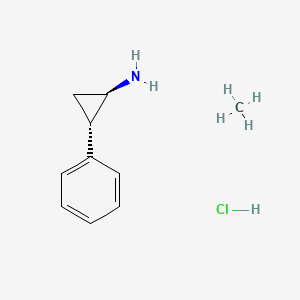
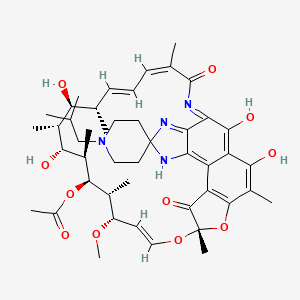
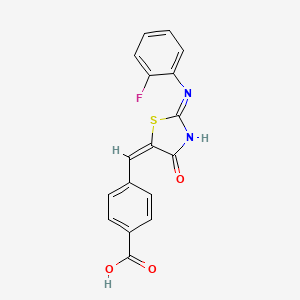
![4-chloro-5-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B10855116.png)
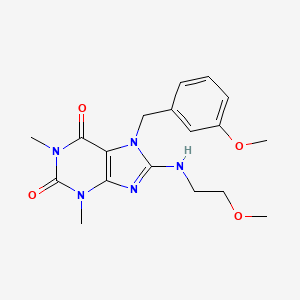

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)
![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)
![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)
